molecular formula C17H25ClIN3O2Si B6360856 2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1618663-33-4

2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B6360856
CAS No.: 1618663-33-4
M. Wt: 493.8 g/mol
InChI Key: NMKDPAYRBYNTAJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine is an intriguing compound due to its unique chemical structure and significant potential in various scientific fields. It belongs to the class of heterocyclic compounds, which are known for their broad applications in pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting from a pyrrolopyrimidine precursor, chlorination can be achieved using reagents like thionyl chloride The cyclopentyloxy group is introduced via etherification, using cyclopentanol and a suitable acid catalyst Iodination is typically carried out using iodine and an oxidizing agent

Industrial Production Methods

On an industrial scale, these reactions would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis techniques might be employed to enhance efficiency. Solvent choice, reaction temperature, and catalyst selection are critical factors that need to be optimized.

Chemical Reactions Analysis

Types of Reactions

The compound is reactive towards several types of chemical transformations:

  • Oxidation: : It can undergo oxidation reactions, potentially affecting the iodo and trimethylsilyl groups.

  • Reduction: : The presence of halogens (chloro and iodo) makes it susceptible to reduction reactions.

  • Substitution: : Nucleophilic substitution can occur at the chloro and iodo positions, given the right conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or osmium tetroxide.

  • Reduction: : Commonly used reagents include lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

  • Substitution: : Sodium hydride or strong bases like potassium tert-butoxide could be used to facilitate nucleophilic substitutions.

Major Products

  • Oxidation Products: : Possible formation of oxides or hydroxylated derivatives.

  • Reduction Products: : Dehalogenated compounds.

  • Substitution Products: : Derivatives with various substituents replacing the chloro and iodo groups.

Scientific Research Applications

2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine finds extensive applications in various scientific fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Medicine: : Could serve as a lead compound for the development of new drugs, particularly targeting kinases or other enzymes.

  • Industry: : Useful in the development of novel materials, including advanced polymers or electronic materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. For instance:

  • Inhibiting Enzymes: : If used as a drug lead, it might inhibit a target enzyme by binding to its active site.

  • Biological Pathways: : Could interfere with specific biological pathways, altering cellular function.

  • Material Science: : In material applications, its unique structure could contribute to the mechanical or electronic properties of the material.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-ethoxy-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

  • 2-Chloro-4-(cyclopropylmethoxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

The presence of the cyclopentyloxy group and the trimethylsilyl-ethoxy substituent sets 2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine apart from its analogues. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a compound of particular interest for further study.

There you have it—a comprehensive overview of this fascinating compound

Properties

IUPAC Name

2-[(2-chloro-4-cyclopentyloxy-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClIN3O2Si/c1-25(2,3)9-8-23-11-22-10-13(19)14-15(22)20-17(18)21-16(14)24-12-6-4-5-7-12/h10,12H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKDPAYRBYNTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C2=C1N=C(N=C2OC3CCCC3)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClIN3O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of cyclopentanol (1 equiv) in anhydrous THF (0.22 M) was added sodium hydride (60% in mineral oil, 1.3 equiv) at 0° C. under nitrogen. After the resulting reaction mixture was stirred at room temperature for 30 min, 2,4-dichloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (0.67 equiv) was added. The reaction was stirred at room temperature for 4 h and quenched with saturated aqueous ammonium chloride solution. The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and filtered. Concentration under vacuum gave the crude product, which was purified by silica gel column chromatography (5% ethyl acetate in petroleum ether) to afford the title compound (46% yield). MS (ESI) m/z 493.2. [M+1]+.
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